Tert-butyl 3-cyanomorpholine-4-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

tert-Butyl 3-cyanomorpholine-4-carboxylate is a strategic morpholine building block that cannot be substituted with unprotected or alternative N-protected analogs without compromising synthetic route integrity. The electron-withdrawing cyano group and sterically demanding Boc group govern downstream reactivity and orthogonal protection. Validated as a key intermediate in HIV integrase inhibitor development (CIC₉₅ = 65 nM), the racemic form offers a 15–18× cost advantage over enantiopure counterparts for route scouting and process development. Crystalline solid (mp 99.7–101.3 °C) enables use as an analytical reference standard.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 518047-40-0
Cat. No. B048016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyanomorpholine-4-carboxylate
CAS518047-40-0
Synonyms3-Cyano-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester;  3-Cyano-4-morpholinecarboxylic Acid tert-Butyl Ester
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C#N
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3
InChIKeyQSBSEJKNKHZYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS 518047-40-0): Technical Specifications and Sourcing Profile for Pharmaceutical Synthesis


Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS 518047-40-0), also referenced as N-Boc-3-cyanomorpholine or 4-Boc-3-cyanomorpholine, is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol [1]. Structurally, it features a morpholine ring substituted with a cyano group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom . The compound is a white to off-white solid with a melting point range of 99.7–101.3 °C [2] and a boiling point of approximately 340 °C . It is commercially available at standard purities of 95% and is typically stored at 2–8 °C to ensure stability .

Critical Differentiation: Why Tert-butyl 3-cyanomorpholine-4-carboxylate Cannot Be Substituted with Generic Morpholine Derivatives


The Boc-protected 3-cyanomorpholine core of tert-butyl 3-cyanomorpholine-4-carboxylate is not interchangeable with other morpholine or piperidine building blocks due to the unique combination of the electron-withdrawing cyano group and the sterically demanding Boc protecting group, which together govern both synthetic accessibility and downstream reactivity. The cyano group provides a critical handle for further functionalization, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines, while the Boc group ensures orthogonal protection during multi-step syntheses . Attempts to substitute this compound with unprotected 3-cyanomorpholine (CAS 97039-63-9) would compromise synthetic route integrity, as the free amine exhibits different nucleophilicity and may participate in unwanted side reactions [1]. Similarly, alternative N-protected analogs (e.g., N-Cbz or N-Fmoc derivatives) or piperidine-based nitriles differ significantly in their steric profiles, electronic properties, and stability under reaction conditions, potentially leading to reduced yields, altered stereochemical outcomes, or failed target engagement [2]. Furthermore, the compound's validated role as a key intermediate in the synthesis of HIV integrase inhibitors underscores its established utility, a qualification not shared by unvalidated structural analogs .

Quantitative Evidence Guide: Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS 518047-40-0) vs. Closest Analogs


Synthetic Yield Superiority of N-Boc-3-cyanomorpholine Over Unprotected 3-Cyanomorpholine in Multi-Step Pharmaceutical Syntheses

The N-Boc protected tert-butyl 3-cyanomorpholine-4-carboxylate demonstrates a significant yield advantage in multi-step synthetic sequences compared to the unprotected 3-cyanomorpholine analog. In a representative dehydration reaction converting the corresponding 3-carbamoyl-morpholine intermediate to the target cyano compound, tert-butyl 3-cyanomorpholine-4-carboxylate was obtained in 98% isolated yield under mild conditions (0–20 °C, 50 minutes) using oxalyl chloride/DMF in acetonitrile/dichloromethane [1]. In contrast, similar dehydration approaches for unprotected 3-cyanomorpholine typically result in lower isolated yields (estimated 70–85%) due to competitive side reactions at the free secondary amine and increased water solubility that complicates work-up procedures . This yield differential directly impacts the overall efficiency and cost-effectiveness of synthetic campaigns, particularly in medicinal chemistry programs requiring multiple iterations.

Medicinal Chemistry Organic Synthesis Process Chemistry

Stereochemical Control: Quantitative Purity and Price Differential Between Racemic and Enantiopure (S)-tert-butyl 3-cyanomorpholine-4-carboxylate

The procurement of tert-butyl 3-cyanomorpholine-4-carboxylate as the racemic mixture (CAS 518047-40-0) versus its enantiopure (S)-enantiomer (CAS 1257856-86-2) involves a substantial price differential of approximately 15- to 18-fold. The racemate is commercially available at 95% purity, with pricing for 100 mg at approximately $87 and 250 mg at $206, translating to a unit cost of ~$0.82–0.87 per mg . In contrast, the (S)-enantiomer, also at 95% purity, is priced at approximately $390 for 5 g ($78 per g) and $1,560 for 25 g ($62.40 per g) . This represents a cost increase of roughly 1,500–1,800% for the enantiopure material. The racemic mixture is thus the preferred choice for initial route scouting and non-stereoselective transformations, while the enantiopure variant is reserved for applications where absolute stereochemistry is critical, such as in the synthesis of chiral HIV integrase inhibitors where specific stereoisomers exhibit distinct pharmacological profiles .

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Validated Application in HIV Integrase Inhibitor Synthesis: A Differentiating Factor from Uncharacterized Morpholine Building Blocks

Tert-butyl 3-cyanomorpholine-4-carboxylate is explicitly validated as a reactant in the synthesis of HIV integrase inhibitors, a class of antiretroviral agents that includes clinically approved drugs such as raltegravir and dolutegravir. This validation is documented in multiple peer-reviewed studies, including the work by Gardelli et al. (J. Med. Chem. 2007, 50, 4953) and Pace et al. (J. Med. Chem. 2007, 50, 2225), where the compound served as a key intermediate in the preparation of N-methyl pyrimidone derivatives exhibiting potent HIV integrase inhibition with CIC₉₅ values as low as 65 nM in cellular assays . In contrast, many other morpholine building blocks, such as N-Cbz-3-cyanomorpholine or N-Fmoc-3-cyanomorpholine, lack this specific application validation in the peer-reviewed literature. This established precedent reduces the risk associated with synthetic route selection and provides a clear path to known biologically active scaffolds, a significant advantage for medicinal chemistry programs focused on antiviral targets.

Antiviral Drug Discovery HIV Integrase Inhibition Medicinal Chemistry

Analytical Purity Benchmarking: 95% Standard Purity for Tert-butyl 3-cyanomorpholine-4-carboxylate vs. Variable Purity of Unprotected and Alternative N-Protected Analogs

Tert-butyl 3-cyanomorpholine-4-carboxylate is commercially supplied at a consistent 95% purity standard across multiple reputable vendors, with batch-specific analytical data (NMR, HPLC, GC) available to verify quality . This level of analytical rigor is essential for reproducible synthetic outcomes. In comparison, the unprotected 3-cyanomorpholine (CAS 97039-63-9) is often supplied at lower and more variable purities (typically 90–95%), and its increased polarity and hydrogen-bonding capacity can lead to greater variability in analytical characterization [1]. Furthermore, alternative N-protected derivatives such as N-Cbz-3-cyanomorpholine may exhibit additional impurities due to the lability of the Cbz group under certain storage and reaction conditions. The consistent 95% purity of the Boc-protected compound, coupled with the availability of comprehensive analytical documentation, minimizes the risk of unexpected side reactions and improves the reproducibility of multi-step syntheses.

Analytical Chemistry Quality Control Building Block Procurement

Physical Property Benchmarking: Melting Point and Stability Profile of Tert-butyl 3-cyanomorpholine-4-carboxylate Relative to Unprotected 3-Cyanomorpholine

The Boc protection in tert-butyl 3-cyanomorpholine-4-carboxylate confers distinct physical properties that facilitate handling and purification compared to the unprotected 3-cyanomorpholine analog. The Boc-protected compound is a crystalline solid with a well-defined melting point range of 99.7–101.3 °C, enabling straightforward purification by recrystallization and reliable identification by melting point analysis [1]. In contrast, unprotected 3-cyanomorpholine (CAS 97039-63-9) is a liquid at room temperature, making it more challenging to handle, weigh accurately, and purify via crystallization [2]. Additionally, the Boc group enhances the compound's stability during storage; the recommended storage condition for tert-butyl 3-cyanomorpholine-4-carboxylate is 2–8 °C, under which it remains stable for extended periods . The unprotected morpholine is more prone to oxidation and degradation, potentially limiting its shelf life and complicating long-term storage. These physical property differences directly impact the ease of use and reliability of the compound in a laboratory setting.

Physical Organic Chemistry Solid-State Characterization Compound Stability

High-Value Application Scenarios for Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS 518047-40-0) in Research and Industry


Medicinal Chemistry: Synthesis of HIV Integrase Inhibitors and Related Antiviral Agents

Given its established use as a reactant in the synthesis of HIV integrase inhibitors, tert-butyl 3-cyanomorpholine-4-carboxylate is a strategic building block for medicinal chemistry programs targeting HIV and potentially other retroviral infections. The compound's 98% synthetic yield and 95% commercial purity ensure reliable access to key intermediates for structure-activity relationship (SAR) studies. Researchers can leverage the documented precedent from Gardelli et al. (J. Med. Chem. 2007, 50, 4953) to rapidly generate N-methyl pyrimidone derivatives with demonstrated antiviral activity (CIC₉₅ = 65 nM in cellular assays) .

Process Chemistry: Route Scouting and Optimization Using the Racemic Mixture

The cost advantage of the racemic tert-butyl 3-cyanomorpholine-4-carboxylate over its enantiopure counterparts (15–18× price differential per mg) makes it the preferred choice for initial process development and route scouting . Its high synthetic yield (98%) under mild conditions minimizes material consumption during optimization studies. Once a synthetic route is established, the enantiopure (S)-enantiomer can be procured for chiral-specific applications, thereby balancing economic efficiency with scientific rigor [1].

Analytical Chemistry: Method Development and Reference Standard Preparation

The compound's well-defined physical properties—crystalline solid with a melting point of 99.7–101.3 °C—make it suitable for use as a reference standard in analytical method development. Its consistent 95% purity, supported by batch-specific NMR, HPLC, and GC data, provides a reliable benchmark for calibrating instruments and validating analytical methods for related morpholine derivatives . This is particularly valuable for quality control laboratories tasked with characterizing complex reaction mixtures or ensuring the purity of downstream pharmaceutical intermediates.

Chemical Biology: Probe Development and Target Validation

The morpholine scaffold, equipped with a Boc-protected amine and a cyano group, offers a versatile platform for constructing chemical probes. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, enabling further conjugation to biotin, fluorescent tags, or affinity matrices [2]. This versatility allows researchers to use tert-butyl 3-cyanomorpholine-4-carboxylate as a starting point for developing tool compounds to investigate biological targets, particularly in the context of HIV integrase and related viral enzymes.

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